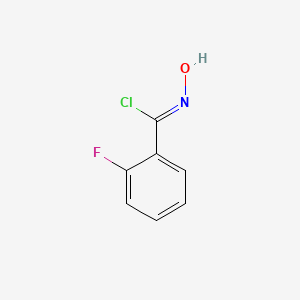

2-Fluoro-N-hydroxybenzimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety, making it a versatile reagent in organic synthesis and other chemical processes.

準備方法

The synthesis of 2-Fluoro-N-hydroxybenzimidoyl chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method includes the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of the fluorine atom .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

2-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidoyl chlorides .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that 2-F-HBC derivatives exhibit promising antitumor properties. For instance, the synthesis of fluorinated benzimidazole derivatives using 2-F-HBC has been explored for their potential as anticancer agents. The fluorine atom enhances the lipophilicity and metabolic stability of these compounds, which is crucial for drug development .

Enzyme Inhibitors

2-F-HBC has been utilized as a precursor for synthesizing various enzyme inhibitors. Its derivatives have shown effectiveness against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The incorporation of the fluorine atom is believed to improve binding affinity and selectivity towards the target enzyme .

Radiochemistry

Radiolabeling Applications

One of the notable applications of 2-F-HBC is in the development of radiolabeled compounds for positron emission tomography (PET) imaging. The compound can be converted into 18F-labeled isoxazoles through ruthenium-catalyzed cycloaddition reactions, providing a stable synthon for creating radiotracers . This application is particularly significant in the field of oncology, where imaging plays a crucial role in diagnosis and treatment monitoring.

Synthetic Organic Chemistry

Synthesis of Urea Derivatives

The amide-assisted rearrangement reaction involving 2-F-HBC has been reported to yield various 1,3-diphenylurea derivatives efficiently. This reaction demonstrates good functional group tolerance and proceeds under mild conditions without the need for metal catalysts. The ability to synthesize these derivatives rapidly opens avenues for exploring their biological activities .

Fluoroalkylation Strategies

2-F-HBC serves as an effective leaving group in photoinduced fluoroalkylation reactions. This application highlights its utility in generating fluoroalkylated products, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antitumor Activity | Development of Fluorinated Benzimidazole Derivatives | Compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential as anticancer drugs. |

| Radiolabeling Techniques | Synthesis of 18F-labeled Isoxazoles | Achieved high radiochemical yields (up to 84%) using 2-F-HBC as a synthon, demonstrating its efficacy in PET imaging applications. |

| Urea Derivative Synthesis | Amide-Assisted Rearrangement | Successfully synthesized multiple urea derivatives with yields ranging from 71% to 87%, showcasing versatility in organic synthesis. |

作用機序

The mechanism by which 2-Fluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as free radicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, including enzymes, proteins, and nucleic acids, leading to various biochemical and physiological effects .

The molecular pathways involved in these interactions often include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression. These mechanisms are crucial for understanding the compound’s potential therapeutic applications and its role in biological systems .

類似化合物との比較

2-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:

N-Hydroxybenzimidoyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.

2-Fluoro-N-hydroxybenzimidoyl bromide: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

N-Hydroxybenzimidoyl fluoride: Contains a fluorine atom but differs in the position of the hydroxy group, affecting its reactivity and use.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.

生物活性

2-Fluoro-N-hydroxybenzimidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : C₇H₅ClFN₁O

- Molecular Weight : 173.57 g/mol

- CAS Number : 1404480-10-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the hydroxy group can participate in hydrogen bonding, modulating the activity of target molecules .

Antimicrobial Activity

Research indicates that derivatives of benzimidoyl chloride compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and demonstrate antifungal activities, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit beta-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE activity can reduce amyloid-beta plaque formation, a hallmark of Alzheimer's disease .

Case Studies and Research Findings

- Study on Antifungal Activity : A study evaluated various benzimidoyl derivatives for antifungal properties against Candida species. The results indicated that certain modifications increased potency against fungal strains, highlighting the importance of structural variations in enhancing biological activity .

- Beta-Secretase Inhibition : In vitro assays demonstrated that compounds similar to this compound effectively inhibited BACE activity, showcasing their potential for Alzheimer’s treatment .

- Cytotoxicity Studies : Compounds derived from benzimidoyl chlorides were tested for cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer cells. Some derivatives showed significant cytotoxicity with IC50 values ranging from 36 to 80 µM, indicating potential as anti-cancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFN₁O |

| Molecular Weight | 173.57 g/mol |

| CAS Number | 1404480-10-9 |

| Antimicrobial Activity | Positive (varies by derivative) |

| BACE Inhibition | Yes (in vitro) |

| Cytotoxicity (IC50) | 36 - 80 µM (varies by derivative) |

特性

CAS番号 |

39502-43-7 |

|---|---|

分子式 |

C7H5ClFNO |

分子量 |

173.57 g/mol |

IUPAC名 |

(1E)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7+ |

InChIキー |

RYFCDAXBGQWNIC-JXMROGBWSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F |

異性体SMILES |

C1=CC=C(C(=C1)/C(=N\O)/Cl)F |

正規SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。